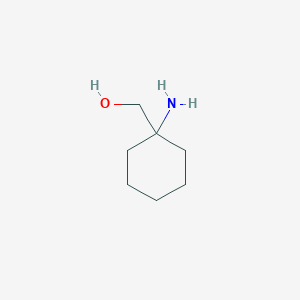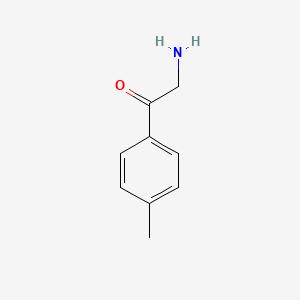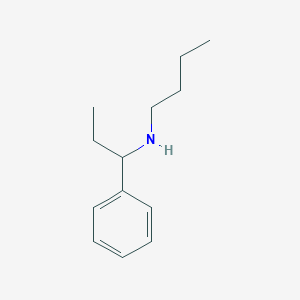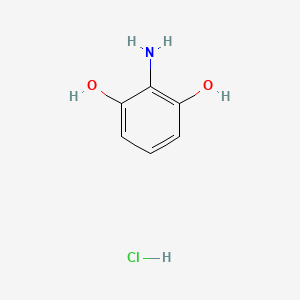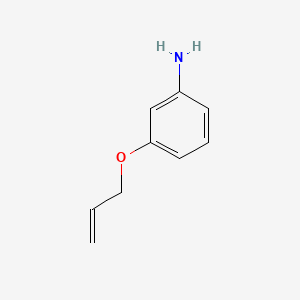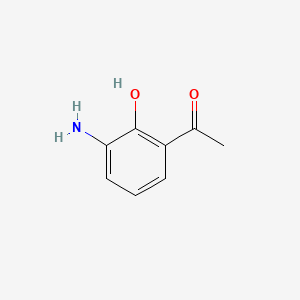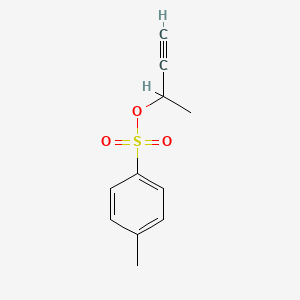
but-3-yn-2-yl 4-methylbenzenesulfonate
Übersicht
Beschreibung
but-3-yn-2-yl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . It is a white to gray to brown powder or crystal that is soluble in various organic solvents . This compound is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: but-3-yn-2-yl 4-methylbenzenesulfonate can be synthesized through the esterification of p-Toluenesulfonic Acid with 1-Butyn-3-ol . The reaction typically involves the use of an acid catalyst and an aprotic solvent such as pyridine. The reaction conditions are generally mild, often conducted at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: but-3-yn-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: These reactions often require strong bases such as potassium tert-butoxide and are conducted at elevated temperatures.
Major Products:
Nucleophilic Substitution: The major products are substituted alkanes or alkenes depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: but-3-yn-2-yl 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . It is also employed in click chemistry and other cycloaddition reactions .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions . It is also investigated for its potential use in drug delivery systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of but-3-yn-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions . The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles . In elimination reactions, the compound can form alkenes through the removal of the sulfonate group .
Vergleich Mit ähnlichen Verbindungen
- p-Toluenesulfonic Acid Methyl Ester
- p-Toluenesulfonic Acid Ethyl Ester
- p-Toluenesulfonic Acid Propyl Ester
Comparison: Compared to its similar compounds, but-3-yn-2-yl 4-methylbenzenesulfonate is unique due to the presence of the alkyne group, which allows it to participate in a wider range of chemical reactions . The alkyne group also provides additional reactivity, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
but-3-yn-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDBUBKBUYLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53487-52-8 | |
| Record name | but-3-yn-2-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
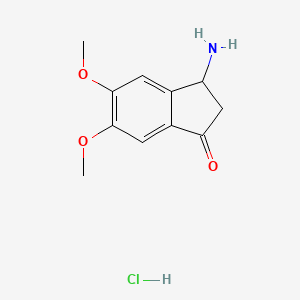
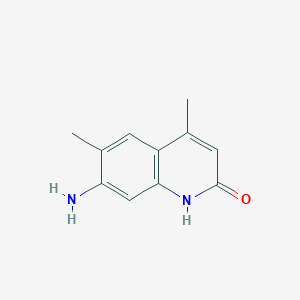
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
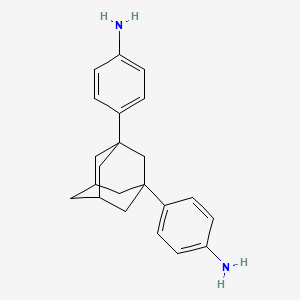
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

